4-Bromo-5-chlorothiophene-2-carboxylic acid
Overview
Description
4-Bromo-5-chlorothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H2BrClO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine substituents at the 4 and 5 positions, respectively, and a carboxylic acid group at the 2 position. This compound appears as a white to light yellow solid and is soluble in common organic solvents such as methanol, acetone, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chlorothiophene-2-carboxylic acid typically involves a multi-step process:
Starting Material: The synthesis begins with 2-bromo-5-chlorothiophene.
Cyclization Reaction: The 2-bromo-5-chlorothiophene undergoes a cyclization reaction in the presence of cuprous chloride (CuCl) to form the intermediate compound.
Carboxylation: The intermediate is then reacted with carbon dioxide (CO2) to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: cyclization and carboxylation, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine or chlorine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and aldehydes.
Scientific Research Applications
4-Bromo-5-chlorothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chlorothiophene-2-carboxylic acid depends on its specific applicationThe bromine and chlorine atoms, as well as the carboxylic acid group, can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chlorothiophene-2-carboxylic acid: This compound has the bromine and chlorine substituents at the 5 and 4 positions, respectively, compared to 4-Bromo-5-chlorothiophene-2-carboxylic acid.
5-Chloro-2-thiophenecarboxaldehyde: This compound has a formyl group instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various complex compounds .
Properties
IUPAC Name |
4-bromo-5-chlorothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVLYODPDQGKTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564978 | |
Record name | 4-Bromo-5-chlorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60729-37-5 | |
Record name | 4-Bromo-5-chlorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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